molecular formula C17H14FN3O2 B12185433 6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide

6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide

Cat. No.: B12185433
M. Wt: 311.31 g/mol
InChI Key: XVKNUGAIZWVGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-fluoro-4-hydroxyquinoline with 2-(pyridin-2-yl)ethylamine under acidic conditions to form the desired carboxamide. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

IUPAC Name

6-fluoro-4-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H14FN3O2/c18-11-4-5-15-13(9-11)16(22)14(10-21-15)17(23)20-8-6-12-3-1-2-7-19-12/h1-5,7,9-10H,6,8H2,(H,20,23)(H,21,22)

InChI Key

XVKNUGAIZWVGDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.